Cas no 88741-92-8 (4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide)
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide Chemical and Physical Properties
Names and Identifiers
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- 2H-1,2-Benzothiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide
- 2-Methyl-4-hydroxy-2h-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide
- 4-hydroxy-2-methyl-1,1-dioxo-1λ<sup>6</sup>,2-benzothiazine-3-carboxylic acid
- 4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid
- UW2JN74TJL
- DTXSID20715801
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide
- UNII-UW2JN74TJL
- SCHEMBL2351157
- 88741-92-8
- 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxylic acid
- 4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylicacid1,1-dioxide
- 4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide
- CHEMBL335934
- 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide
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- Inchi: 1S/C10H9NO5S/c1-11-8(10(13)14)9(12)6-4-2-3-5-7(6)17(11,15)16/h2-5,12H,1H3,(H,13,14)
- InChI Key: HTZOXRHYFAORSJ-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2C(=C(C(=O)O)N1C)O)(=O)=O
Computed Properties
- Exact Mass: 255.02014356g/mol
- Monoisotopic Mass: 255.02014356g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 103Ų
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H887410-10mg |
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide |
88741-92-8 | 10mg |
$155.00 | 2023-05-18 | ||
| TRC | H887410-50mg |
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide |
88741-92-8 | 50mg |
$620.00 | 2023-05-18 | ||
| TRC | H887410-100mg |
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide |
88741-92-8 | 100mg |
$ 1800.00 | 2023-09-07 |
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide
Recent Advances in the Study of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide (CAS: 88741-92-8)
The compound 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide (CAS: 88741-92-8) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological effects. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its relevance in drug discovery and development.
One of the key areas of investigation has been the anti-inflammatory and analgesic properties of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized molecular docking simulations and in vitro assays to confirm the compound's binding affinity and selectivity for COX-2, suggesting its potential as a lead compound for developing novel nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, recent research has explored the compound's role in cancer therapy. A preprint article from BioRxiv (2024) reported that 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide induces apoptosis in certain cancer cell lines by modulating the PI3K/AKT signaling pathway. The study employed high-throughput screening and transcriptomic analysis to identify the compound's molecular targets, providing a foundation for further preclinical evaluation.
Another significant advancement is the development of more efficient synthetic routes for this compound. A 2023 paper in Organic Process Research & Development described a novel catalytic method for the synthesis of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide, achieving a yield of over 85% with reduced environmental impact. This methodological improvement is expected to facilitate large-scale production and further pharmacological studies.
Despite these promising findings, challenges remain in the clinical translation of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Future research directions may include the design of derivatives with enhanced pharmacokinetic properties and the exploration of combination therapies.
In conclusion, 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid, 1,1-Dioxide (CAS: 88741-92-8) represents a versatile scaffold with significant potential in medicinal chemistry. The latest research underscores its applicability in inflammation and oncology, while also highlighting the need for further optimization and validation. Continued interdisciplinary efforts will be crucial in unlocking the full therapeutic potential of this compound.
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